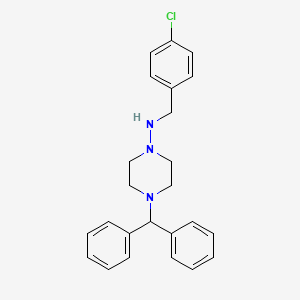

4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

Description

Contextualization within Modern Chemical and Biological Research Paradigms

In contemporary research, the focus often lies on developing molecules that can interact with specific biological targets with high affinity and selectivity. The structure of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine is emblematic of this approach. It features a bulky, lipophilic benzhydryl moiety, which can serve as a "surface recognition group" for biological targets such as enzymes or receptors. nih.govuea.ac.ukchemrxiv.orgbg.ac.rs The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. rsc.org It often imparts favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, due to its ability to serve as both a hydrogen bond donor and acceptor. nih.govscilit.commdpi.com The presence of the N-amino group on the piperazine ring offers an additional point for substitution and interaction, further diversifying its potential chemical space and biological activity.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for investigating this specific compound stems from the proven therapeutic relevance of its core components. The benzhydrylpiperazine scaffold is a well-known structural feature in a variety of clinically significant drugs, particularly antihistamines. tandfonline.com Furthermore, extensive research has demonstrated that derivatives of this scaffold possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.govnih.gov

The hybridization of this established core with an N-(4-chlorobenzyl)amine moiety presents a logical strategy in drug discovery. Molecular hybridization is a powerful tool used to combine different pharmacophoric units to create a single molecule with potentially enhanced or novel biological activities. nih.gov The 4-chlorobenzyl group itself is a common substituent in medicinal chemistry, often used to modulate lipophilicity and explore interactions within protein binding pockets. Therefore, a comprehensive investigation is warranted to elucidate the unique chemical properties and potential biological activities that arise from this specific combination of structural motifs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₆ClN₃ |

| Molecular Weight | 405.93 g/mol |

| Chemical Class | Piperazine derivative |

Overview of Prior Research Landscape Relevant to Piperazine-Based Architectures in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous nitrogen heterocycles in the landscape of drug discovery, ranking as the third most common in the field. mdpi.com Its prevalence is a testament to its structural and functional versatility. nih.govscilit.comresearchgate.net The two nitrogen atoms of the piperazine core provide handles for disubstitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov

This structural adaptability has led to the incorporation of the piperazine scaffold into a vast array of therapeutic agents across numerous disease areas. mdpi.com Research has shown that piperazine-containing compounds are effective as anticancer, antidepressant, antiviral, and antipsychotic agents. rsc.orgmdpi.com

The benzhydrylpiperazine subset, in particular, has been the subject of intensive study. Recent research has focused on developing these derivatives as potent and selective inhibitors of various enzymes, such as histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.govuea.ac.uk Other studies have explored their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory applications or as novel agents against Mycobacterium tuberculosis. nih.govnih.gov This extensive body of research underscores the rich pharmacological potential of the piperazine scaffold and provides a solid foundation for the academic exploration of novel derivatives like this compound.

Table 2: Examples of Investigated Biological Activities of Benzhydrylpiperazine Scaffolds

| Area of Investigation | Target/Activity | Reference |

|---|---|---|

| Oncology | Histone Deacetylase (HDAC) Inhibition | nih.govuea.ac.uk |

| Oncology | Cytotoxicity in Cancer Cell Lines | tandfonline.comnih.gov |

| Inflammation | COX-2/5-LOX Inhibition | nih.gov |

| Infectious Disease | Antituberculosis Activity | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryl-N-[(4-chlorophenyl)methyl]piperazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3/c25-23-13-11-20(12-14-23)19-26-28-17-15-27(16-18-28)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,26H,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOXPERCCCORPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Benzhydryl N 4 Chlorobenzyl Piperazin 1 Amine

Retrosynthetic Analysis of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The most logical approach involves disconnecting the bonds around the two nitrogen atoms of the piperazine (B1678402) core.

One primary disconnection can be made at the N1-amino bond and the N4-benzhydryl bond. This leads to three key synthons: piperazine, a benzhydryl electrophile (such as benzhydryl bromide), and an N-(4-chlorobenzyl)amine source. However, controlling the selectivity of the N-alkylation and N-amination reactions on the symmetrical piperazine ring can be challenging.

A more strategic approach involves a sequential synthesis, starting with a pre-functionalized piperazine. A plausible retrosynthesis is outlined below:

Disconnection 1 (C-N bond): The bond between the exocyclic nitrogen and the 4-chlorobenzyl group can be disconnected. This points to an N-alkylation reaction between a 4-benzhydryl-piperazin-1-amine intermediate and 4-chlorobenzyl chloride.

Disconnection 2 (N-N bond): The N-amino group on the piperazine ring can be traced back to a nitrosamine (B1359907) precursor, suggesting a synthesis route involving the amination of a 4-benzhydrylpiperazine intermediate.

Disconnection 3 (C-N bond): The benzhydryl group can be disconnected from the piperazine nitrogen, leading back to 1-aminopiperazine and a benzhydryl halide.

This latter approach, which involves building the molecule by first establishing the 1-aminopiperazine core, followed by sequential N-alkylation, offers a more controlled and feasible synthetic strategy.

Classical Synthetic Routes for the Construction of the this compound Scaffold

The classical synthesis of this compound is not extensively documented as a single, streamlined process. However, a viable multi-step pathway can be constructed based on established organic chemistry principles and analogous reactions reported in the literature.

Multi-Step Synthesis Strategies

A proposed multi-step synthesis, based on the preferred retrosynthetic analysis, is as follows:

Step 1: Synthesis of 1-Aminopiperazine

The synthesis of the key intermediate, 1-aminopiperazine, can be achieved from piperazine through a two-step process:

Nitrosation: Piperazine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), to form N-nitrosopiperazine. researchgate.net This reaction is typically performed at low temperatures to control the reactivity of the nitrous acid. researchgate.net

Reduction: The resulting N-nitrosopiperazine is then reduced to 1-aminopiperazine. researchgate.net Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or zinc powder in the presence of an acid. researchgate.netchemicalbook.com

Step 2: Synthesis of 4-Benzhydrylpiperazin-1-amine

The next step involves the selective N-alkylation of 1-aminopiperazine with a benzhydryl halide.

N-Benzhydrylation: 1-Aminopiperazine is reacted with benzhydryl chloride or benzhydryl bromide in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). The greater nucleophilicity of the endocyclic secondary amine compared to the exocyclic primary amine is expected to favor the formation of the 4-benzhydryl isomer.

Step 3: Synthesis of this compound

The final step is the N-alkylation of the exocyclic primary amino group of 4-benzhydrylpiperazin-1-amine with 4-chlorobenzyl chloride.

N-(4-chlorobenzylation): The intermediate from the previous step is reacted with 4-chlorobenzyl chloride in the presence of a suitable base and solvent to yield the final product. The reaction conditions would be similar to the previous N-alkylation step.

An alternative approach to Step 2 and 3 would be a reductive amination. For instance, 1-aminopiperazine could be reacted with benzophenone (B1666685) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form 4-benzhydrylpiperazin-1-amine. Subsequently, a second reductive amination with 4-chlorobenzaldehyde (B46862) would yield the final product.

Reaction Condition Optimization for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for each step of the proposed synthesis are detailed below.

| Step | Reaction | Key Parameters to Optimize | Potential Challenges |

| 1 | Nitrosation of Piperazine | Temperature, pH, rate of addition of nitrosating agent. | Over-nitrosation or side reactions if temperature and pH are not controlled. |

| 1 | Reduction of N-Nitrosopiperazine | Choice of reducing agent, solvent, temperature, and reaction time. | Incomplete reduction or side reactions depending on the reducing agent's strength. |

| 2 | N-Benzhydrylation | Base strength, solvent polarity, temperature, and stoichiometry of reactants. | Potential for dialkylation of the piperazine ring. |

| 3 | N-(4-chlorobenzylation) | Similar to N-benzhydrylation: base, solvent, temperature, and stoichiometry. | Competition between N-alkylation and potential side reactions of the starting materials. |

For the N-alkylation steps, the choice of base is critical. A non-nucleophilic, hindered base can help to minimize side reactions. The temperature should be carefully controlled to prevent decomposition and unwanted byproducts. Purification at each step, likely through column chromatography, would be essential to ensure the purity of the subsequent starting material.

Novel and Green Chemistry Approaches in this compound Synthesis

While classical synthetic methods are effective, modern approaches focusing on green chemistry and process efficiency are increasingly important in pharmaceutical manufacturing.

Catalytic Methods for this compound Formation

Catalytic methods offer several advantages over stoichiometric reactions, including milder reaction conditions, higher atom economy, and reduced waste generation.

Catalytic Amination: For the synthesis of aryl-piperazine derivatives, palladium-catalyzed amination (Buchwald-Hartwig amination) has been shown to be effective. nih.gov This could potentially be adapted for the synthesis of precursors to the target molecule.

Reductive Amination with Homogeneous or Heterogeneous Catalysts: The use of catalysts for the reductive amination steps can offer improved selectivity and efficiency. For example, various transition metal catalysts can be employed for the hydrogenation of the intermediate imines formed in reductive amination pathways. nih.gov

| Catalytic Approach | Potential Application in Synthesis | Advantages |

| Palladium-catalyzed C-N coupling | Synthesis of aryl-piperazine precursors. | High efficiency and broad substrate scope. nih.gov |

| Transfer Hydrogenation | Reductive amination steps. | Avoids the use of high-pressure hydrogen gas. |

| Heterogeneous Catalysis | N-alkylation and reduction steps. | Ease of catalyst separation and recycling. nih.gov |

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous flow processing, is a modern manufacturing technique with significant advantages in terms of safety, scalability, and consistency.

The multi-step synthesis of this compound could be adapted to a continuous flow process. For example, the nitrosation of piperazine, which can be hazardous on a large scale in batch due to the exothermic nature of the reaction and the formation of potentially unstable intermediates, could be performed more safely in a microreactor. mdpi.com

Similarly, the subsequent reduction and N-alkylation steps could be carried out in sequential flow reactors, with in-line purification steps to remove byproducts and unreacted starting materials. This would lead to a more streamlined and efficient synthesis with better control over reaction parameters. nih.gov The use of packed-bed reactors with immobilized catalysts could further enhance the green credentials of the synthesis by allowing for catalyst recycling. researchgate.net

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound can be approached by introducing stereocenters at the benzhydryl carbon or within the piperazine ring. The creation of an optically active center at the benzhydryl position is a common strategy for related compounds, such as the antihistamine levocetirizine, which is the levorotatory enantiomer of cetirizine.

One established method involves the resolution of a racemic precursor, such as 1-[(4-chlorophenyl)phenylmethyl]piperazine. This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation and subsequent deprotection. A more direct approach is the stereoselective synthesis starting from chiral precursors. For instance, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine can be prepared with high optical purity (over 99%) by reacting (R)-(4-chlorophenyl)phenylmethylamine with a bis-haloethyl derivative, followed by hydrolysis. google.com

Another strategy focuses on creating a chiral piperazine scaffold. A synthetic route starting from (S)-phenylalanine has been developed to produce chiral piperazines. clockss.org This lengthy process involves protecting the initial amino acid, introducing a second stereocenter via the Williams-Dellaria protocol, and subsequent cyclization and reduction steps to yield a trans-disubstituted chiral piperazine. clockss.org While not directly applied to the target compound, this methodology demonstrates a viable pathway for creating analogs with inherent chirality in the heterocyclic core.

The table below summarizes a synthetic approach for obtaining a chiral precursor to the target molecule's analogs.

| Step | Reactants | Key Reagents/Conditions | Product | Objective |

|---|---|---|---|---|

| 1 | (R)-(4-chlorophenyl)phenylmethylamine, N,N-bis(2-chloroethyl)amine derivative | Organic base | Chiral N,N-bis(2-chloroethyl)amine intermediate | Introduction of the piperazine precursor |

| 2 | Chiral N,N-bis(2-chloroethyl)amine intermediate | Intramolecular cyclization | (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivative | Formation of the chiral piperazine ring |

| 3 | (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivative | Hydrolysis (e.g., KOH) | (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine | Deprotection to yield the chiral piperazine |

Derivatization and Functionalization Strategies for this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These sites include the secondary amine of the piperazine ring and the aromatic systems of the benzhydryl and chlorobenzyl groups.

Modification of the Piperazine Ring

The N-amino group on the piperazine ring is a primary site for derivatization. It can readily undergo reactions typical of secondary amines, providing access to a wide array of analogs.

Acylation and Sulfonylation: The amine can be acylated using various acid chlorides or sulfonylated with sulfonyl chlorides in the presence of a base like triethylamine. nih.govijpsr.comekb.eg This reaction is a common strategy for preparing N-benzoyl, N-acetyl, and N-sulfonyl derivatives of benzhydrylpiperazines. nih.govmdpi.comresearchgate.net For example, reacting a 1-benzhydrylpiperazine (B193184) precursor with 2-nitro-benzenesulfonyl chloride yields the corresponding sulfonamide. researchgate.net

Imine Formation and Reduction: Condensation of the N-amino group with aldehydes, such as 2-ethoxybenzaldehyde, typically under acid catalysis (e.g., p-TsOH), forms an imine (Schiff base). This imine can be subsequently reduced to the corresponding secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), providing a route for N-alkylation.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can furnish urea or thiourea derivatives, respectively. ekb.eg

The table below illustrates common derivatization reactions at the piperazine N-amino position.

| Reaction Type | Reagent Class | Functional Group Introduced | Example Reagent |

|---|---|---|---|

| Acylation | Acid Chlorides | Amide | Benzoyl chloride |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Naphthalene sulfonyl chloride asianpubs.org |

| Condensation | Aldehydes/Ketones | Imine | 2-Ethoxybenzaldehyde |

| Urea Formation | Isocyanates | Urea | Phenyl isocyanate ekb.eg |

Functional Group Interconversions on the Benzhydryl and Chlorobenzyl Moieties

The aromatic rings of the benzhydryl and chlorobenzyl substituents provide further opportunities for functionalization, primarily through electrophilic aromatic substitution or by utilizing pre-functionalized starting materials.

The synthesis of the parent scaffold often begins with substituted benzophenones, which are then reduced and chlorinated before reacting with piperazine. nih.govnih.gov This modular approach allows for the incorporation of various functional groups on the phenyl rings from the outset. For example, using 4-fluorobenzophenone (B154158) or 4-chlorobenzophenone (B192759) as a starting material leads to analogs with fluorine or chlorine atoms on the benzhydryl moiety. nih.govnih.gov

Benzhydryl Moiety: The two phenyl rings can be targeted for electrophilic substitution reactions. The substitution pattern will be directed by the existing alkyl group. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule. Syntheses starting with substituted benzhydryl chlorides, such as 4-methylbenzhydryl chloride, have been reported for related piperazine compounds. google.com

Chlorobenzyl Moiety: The chlorine atom on the benzyl (B1604629) ring is generally unreactive towards nucleophilic substitution but can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to form new carbon-carbon or carbon-nitrogen bonds. Furthermore, the existing chloro and alkyl substituents will direct any subsequent electrophilic substitution on this aromatic ring.

Pre Clinical Pharmacological and Biological Investigations of 4 Benzhydryl N 4 Chlorobenzyl Piperazin 1 Amine

In Vitro Receptor Binding Profiling of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

Radioligand Binding Assays

No specific data from radioligand binding assays for this compound are available in the reviewed scientific literature.

Competitive Binding Experiments

Information regarding competitive binding experiments to determine the affinity and selectivity of this compound for various receptors is not present in the available literature.

Enzyme Inhibition Studies of this compound

Kinetic Analysis of Enzyme Modulation

No studies detailing the kinetic analysis of enzyme modulation by this compound have been found.

Specificity and Selectivity Assays

There is no available data on the specificity and selectivity of this compound against a panel of enzymes.

Cellular Assays for Biological Activity of this compound

While cellular assays have been conducted on related benzhydrylpiperazine derivatives to assess their cytotoxic activity nih.govresearchgate.net, specific data on the cellular biological activity of this compound beyond general cytotoxicity is not available.

Cell-Based Reporter Gene Assays

No information was found regarding the use of cell-based reporter gene assays to evaluate the biological activity of this compound.

High-Throughput Screening (HTS) in Relevant Cell Lines

There is no publicly available data detailing high-throughput screening of this compound in any cell lines.

Assessment of Cellular Pathway Modulation by this compound

Specific studies assessing the modulation of cellular pathways by this compound have not been reported in the available literature.

In Vivo Pre-clinical Efficacy Models for this compound (Excluding Toxicity and Clinical Efficacy)

Proof-of-Concept Studies in Animal Models

No data from proof-of-concept studies in animal models for this compound could be identified.

Pharmacodynamic Biomarker Assessment in Animal Models

There are no published findings on the assessment of pharmacodynamic biomarkers in animal models following administration of this compound.

Target Engagement Studies in Animal Models

Information regarding target engagement studies for this compound in animal models is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 Benzhydryl N 4 Chlorobenzyl Piperazin 1 Amine Analogs

Design Principles for 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine Analogs

The design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the compound's interaction with its biological target. These principles include bioisosteric replacements to improve properties and conformational adjustments to enhance binding affinity.

Bioisosteric replacement is a key strategy in drug design to modify a lead compound's physicochemical properties, such as size, shape, and electronic distribution, which can impact its biological activity, metabolic stability, and toxicity. For this compound, bioisosteric replacements can be considered for several of its structural components.

Piperazine (B1678402) Core: The piperazine ring is a common scaffold in many biologically active compounds and can be replaced with other cyclic diamines or constrained analogs to alter basicity and conformational flexibility. Examples of piperazine bioisosteres include homopiperazine, piperidine (B6355638), and various diazaspiroalkanes or diazabicycloalkanes. nih.gov Replacing the piperazine moiety can lead to changes in affinity and selectivity for biological targets. nih.gov For instance, in some compound series, replacing piperazine with a piperidine ring has been shown to significantly alter receptor binding profiles. nih.gov

Benzhydryl Moiety: The bulky, lipophilic benzhydryl group is crucial for the activity of many piperazine-containing compounds. Bioisosteric replacements for one of the phenyl rings could include heteroaromatic rings like pyridine (B92270) or thiophene (B33073) to introduce polarity and potential new hydrogen bonding interactions. Additionally, replacing the entire benzhydryl group with other bulky lipophilic moieties is a common strategy to explore different binding modes and improve properties.

4-Chlorobenzyl Group: The 4-chlorobenzyl moiety can be modified through bioisosteric replacement of the chlorine atom with other groups of similar size and electronic properties, such as a trifluoromethyl group or a cyano group. These changes can influence the electronic nature of the aromatic ring and its interactions with the target protein.

The conformational flexibility of this compound plays a significant role in its ability to adopt the optimal conformation for binding to its biological target. The piperazine ring typically exists in a chair conformation, but other conformations like boat or twist-boat are also possible. nih.govblumberginstitute.org The substituents on the nitrogen atoms can influence the conformational preferences of the ring. nih.govblumberginstitute.org

Strategies to adjust conformational flexibility include:

Introduction of Rigid Linkers: Replacing flexible alkyl chains with more rigid structures, such as incorporating double bonds or small rings, can lock the molecule into a more specific conformation. This can lead to an increase in binding affinity if the locked conformation is the bioactive one.

Piperazine Ring Substitution: Introducing substituents on the carbon atoms of the piperazine ring can restrict its conformational freedom and can also influence the orientation of the N-substituents.

Bridged Analogs: Creating bridged analogs by connecting different parts of the molecule can severely restrict conformational flexibility. For example, bridging the piperazine ring can create novel bicyclic structures with well-defined geometries. nih.gov

The interplay between the rotational freedom of the N-C bonds and the inversion of the piperazine ring conformation creates a complex conformational landscape that can be fine-tuned to optimize biological activity. nih.govrsc.org

Systematic Chemical Modification and Biological Evaluation of this compound Derivatives

Systematic chemical modifications of the this compound scaffold are essential for elucidating detailed SAR. This involves altering specific substituents and evaluating the impact on biological activity.

The nature and position of substituents on the aromatic rings of benzhydrylpiperazine derivatives can have a profound impact on their biological activity. Studies on related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated the importance of the substituent on the benzoyl ring for cytotoxic activity against various cancer cell lines. mdpi.com

Electron-withdrawing and electron-donating groups can alter the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile. For example, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the presence of electron-withdrawing groups like 2,4-dinitro on the phenyl ring of the sulfonamide moiety was found to be crucial for potent antimycobacterial activity. nih.govacs.org

The following table illustrates the effect of different substituents on the 4-position of the benzoyl ring of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine on their cytotoxic activity (GI50 in µM) against the HUH7 liver cancer cell line. mdpi.com

| Compound | R (Substituent at 4-position) | Formula | GI₅₀ (µM) on HUH7 cells |

| 5a | Cl | C₂₄H₂₃Cl₃N₂O | 5.2 |

| 5b | F | C₂₄H₂₃Cl₂FN₂O | 5.8 |

| 5c | OCH₃ | C₂₅H₂₆Cl₂N₂O₂ | 6.2 |

| 5d | Br | C₂₄H₂₃BrCl₂N₂O | 8.5 |

| 5e | NO₂ | C₂₄H₂₃Cl₂N₃O₃ | 13.5 |

| 5f | Ph | C₃₀H₂₈Cl₂N₂O | 10.2 |

| 5g | 2,4-di F | C₂₄H₂₂Cl₂F₂N₂O | 12.1 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.com

This data suggests that for this particular scaffold and biological activity, smaller electron-withdrawing groups like chloro and fluoro at the 4-position of the benzoyl ring are favorable for cytotoxicity.

The benzhydryl carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The three-dimensional arrangement of the two phenyl rings around this chiral center can significantly influence the molecule's interaction with its biological target, which is typically a chiral macromolecule like a protein or enzyme.

In drug discovery, it is common for one enantiomer of a chiral drug to be significantly more active than the other (eutomer vs. distomer). The development of enantioselective synthetic methods for chiral benzhydryl amines is an area of active research, highlighting the importance of stereochemistry in the biological activity of this class of compounds. acs.org Therefore, the separation and individual biological evaluation of the enantiomers of this compound and its analogs would be a critical step in a comprehensive SAR study. This would clarify whether the observed biological activity is attributable to one specific enantiomer and could guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly useful.

These methods can provide valuable insights into the SAR of a compound series by correlating the biological activity with the steric and electrostatic fields of the molecules. For instance, a 3D-QSAR study was successfully performed on a series of benzhydrylpiperazine δ opioid receptor agonists. nih.gov The resulting CoMFA and CoMSIA models had good statistical significance and predictive power, indicating their utility in understanding the SAR of this class of compounds. nih.govresearchgate.net

The key findings from such a study on benzhydrylpiperazines included:

The models were able to predict the binding affinity of the compounds with a good degree of accuracy. nih.gov

The analysis provided contour maps that visually represent the regions around the molecule where steric bulk or electrostatic interactions are favorable or unfavorable for activity.

The results highlighted the importance of hydrogen bonding and hydrophobic interactions in the ligand-receptor binding. nih.gov

By applying similar QSAR methodologies to a series of this compound analogs with known biological activities, it would be possible to:

Develop predictive models to estimate the activity of newly designed analogs before their synthesis.

Gain a deeper understanding of the structural requirements for optimal activity.

Guide the rational design of more potent and selective compounds.

The successful application of QSAR to other benzhydrylpiperazine series suggests that this approach would be a valuable tool in the optimization of this compound analogs. nih.govnih.gov

Structure-Property Relationship (SPR) of this compound Analogs (Excluding Basic Physicochemical Data)

Beyond biological activity, the physicochemical properties of a compound are critical for its potential as a research tool or therapeutic agent. The SPR focuses on how molecular structure influences these properties.

For a compound to be useful in biological research, it must possess adequate solubility in aqueous media and be able to permeate biological membranes to reach its target.

Solubility: The aqueous solubility of compounds like this compound and its analogs is often limited due to their high lipophilicity, conferred by the multiple aromatic rings. Modifications to the structure can be made to enhance solubility. For example, the introduction of polar functional groups or the formation of salts can significantly improve aqueous solubility. The amine groups in the piperazine ring can be protonated at physiological pH, which generally increases water solubility.

Permeability: The ability of a compound to pass through biological membranes, such as the cell membrane, is crucial for its biological effect. The high lipophilicity of the benzhydrylpiperazine core generally favors good passive diffusion across lipid bilayers. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are often used in research settings to predict passive membrane permeability. The balance between solubility and permeability is a key consideration in the design of analogs.

The metabolic stability of a compound determines its half-life in a biological system. For research purposes, understanding a compound's metabolic fate is essential for interpreting experimental results. In vitro models are commonly used to assess metabolic stability early in the research process.

Microsomal Systems: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Incubating analogs of this compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the assessment of their susceptibility to Phase I metabolism. Potential metabolic pathways for this class of compounds include hydroxylation of the aromatic rings and N-dealkylation of the piperazine nitrogen atoms. For instance, studies on N-benzylpiperazine have shown that p-hydroxylation is a major metabolic pathway.

Hepatocyte Systems: Primary hepatocytes provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes and have intact cell membranes that regulate compound uptake. Incubating compounds with hepatocytes can reveal a broader range of metabolites, including glucuronide and sulfate (B86663) conjugates. The metabolic stability is typically reported as the in vitro half-life (t1/2) or intrinsic clearance.

Structural modifications can significantly impact metabolic stability. For example, the introduction of fluorine atoms at metabolically labile positions can block oxidation by CYP enzymes, thereby increasing the compound's half-life. The metabolic stability of piperazine-containing compounds can be highly dependent on the nature of the substituents on the piperazine ring and any attached aromatic systems.

Table 3: Common Metabolic Pathways for Benzhydrylpiperazine Analogs in In Vitro Systems

| Metabolic Reaction | Description | Potential Site on this compound |

| Aromatic Hydroxylation | Addition of a hydroxyl group to one of the aromatic rings. | Benzhydryl phenyl rings or the chlorobenzyl ring. |

| N-Dealkylation | Cleavage of the C-N bond, removing the benzyl (B1604629) or benzhydryl group. | Piperazine nitrogen atoms. |

| Piperazine Ring Oxidation | Oxidation of the piperazine ring itself. | Carbon atoms of the piperazine ring. |

| N-Oxidation | Formation of an N-oxide at one of the nitrogen atoms. | Piperazine nitrogen atoms. |

By systematically studying the SAR and SPR of this compound analogs, researchers can build a comprehensive understanding of the molecular features that govern their biological and physicochemical properties. This knowledge is instrumental in guiding the design of new compounds with optimized characteristics for specific research applications.

Computational and Theoretical Studies of 4 Benzhydryl N 4 Chlorobenzyl Piperazin 1 Amine

Molecular Docking and Ligand-Protein Interaction Analysis of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

The initial step in a molecular docking study is to identify potential protein targets with which the ligand might interact. For a novel compound like this compound, this could involve screening against a panel of known receptors associated with specific diseases. Once a target is selected, docking algorithms predict the most stable binding pose of the ligand within the protein's active site. This prediction provides insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

A typical output from such a study would be a table of binding energies and interacting residues. As no specific studies on this compound are available, a hypothetical data table is described below for illustrative purposes.

| Hypothetical Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

| Protein Kinase XYZ | -9.5 | TYR 210, LEU 280 | Hydrogen Bond, Hydrophobic |

| Receptor ABC | -8.2 | ASP 150, PHE 320 | Ionic Bond, Pi-Pi Stacking |

This table is for illustrative purposes only. No published data exists for this compound.

When an experimentally determined 3D structure of a target protein is unavailable in databases like the Protein Data Bank (PDB), a computational technique called homology modeling is employed. This method builds a theoretical 3D model of the target protein using the known structure of a related homologous protein as a template. The quality and reliability of the resulting model are crucial for the accuracy of subsequent docking simulations.

A search of the literature did not yield any studies where homology modeling was used to generate a receptor structure for the specific purpose of docking with this compound.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the ligand-protein complex, offering deeper insights into its stability and the conformational changes that may occur upon binding.

MD simulations can be used to explore the conformational landscape of this compound, both in isolation and when bound to a receptor. This analysis reveals the molecule's flexibility and its energetically preferred shapes. Understanding the conformational dynamics is essential, as a molecule's shape directly influences its ability to bind to a target. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to quantify these dynamics.

Once a ligand is docked to its target, MD simulations are performed on the complex to assess its stability over a period of nanoseconds or longer. These simulations can confirm whether the binding pose predicted by docking is maintained in a more realistic, dynamic environment. The analysis of the simulation trajectory can reveal key interactions that are persistent over time, providing strong evidence for the predicted binding mode.

A typical data table from an MD simulation study would present stability metrics over the simulation time.

| Simulation Metric | Average Value (Simulation Time: 100 ns) | Interpretation |

| RMSD of Ligand | 1.5 Å | Indicates the ligand remains stably bound in the pocket. |

| RMSF of Active Site Residues | 0.8 Å | Shows low fluctuation, suggesting a stable binding site. |

| Number of H-Bonds | 3-4 | Consistent hydrogen bonding throughout the simulation. |

This table is for illustrative purposes only. No published data exists for this compound.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These studies can determine a wide range of molecular properties, including optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information helps in understanding the molecule's reactivity, stability, and potential interaction sites at an electronic level.

Despite the utility of these methods, no specific quantum chemical calculations for this compound have been identified in the reviewed scientific literature.

Electronic Structure and Reactivity Descriptors

The electronic structure dictates the fundamental chemistry of a molecule. Reactivity descriptors, derived from conceptual DFT, quantify the chemical reactivity and site selectivity. These parameters are calculated to predict how the molecule will interact with other chemical species.

Key Reactivity Descriptors:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and high stability.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

Table 1: Calculated Global Reactivity Descriptors (Note: Data is hypothetical pending actual research)

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data N/A |

| LUMO Energy | ELUMO | - | Data N/A |

| Energy Gap | ΔE | ELUMO - EHOMO | Data N/A |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data N/A |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Data N/A |

| Electrophilicity Index | ω | μ²/2η | Data N/A |

Electrostatic Potential and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are crucial for understanding intermolecular interactions and reaction mechanisms at a deeper level.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will be recognized by another, such as a drug binding to its receptor.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like nitrogen or chlorine). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are favorable for nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine (B1678402) ring and the chlorine atom, highlighting these as key sites for interaction.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the FMOs. Their shapes and energy levels are fundamental to predicting chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. The regions of the molecule where the HOMO is localized are the most likely sites to be attacked by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. The regions where the LUMO is localized are susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a known scaffold or by building a molecule within a target's binding site. The benzhydrylpiperazine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly antihistamines and central nervous system agents. nih.gov

While no specific de novo design studies utilizing the exact this compound scaffold have been published, its structural components make it a viable candidate for such approaches. Drug design strategies often involve modifying existing scaffolds to optimize activity and selectivity. For instance, a fragment-based approach could use the benzhydrylpiperazine core as a template for designing new histone deacetylase (HDAC) inhibitors. mdpi.com Similarly, structure-based design has been used with the benzhydrylpiperazine scaffold to develop novel dual COX-2/5-LOX inhibitors for anti-inflammatory and anti-cancer activity. nih.govrsc.org

A typical de novo design cycle using this scaffold might involve:

Scaffold Hopping or Decoration: Computationally replacing parts of the molecule or adding new functional groups to the benzhydrylpiperazine core.

Docking and Scoring: Virtually screening the newly designed molecules against a biological target (e.g., an enzyme or receptor) to predict binding affinity and mode.

ADMET Prediction: Calculating the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising candidates to ensure drug-like characteristics.

Synthesis and Biological Evaluation: Synthesizing the top-ranked virtual compounds for laboratory testing to validate the computational predictions.

The benzhydrylpiperazine moiety offers a rigid and synthetically accessible core, making it an attractive starting point for generating new libraries of compounds with diverse biological activities. mdpi.com

Advanced Analytical Methodologies for the Research and Characterization of 4 Benzhydryl N 4 Chlorobenzyl Piperazin 1 Amine

Chromatographic Techniques for Separation and Purity Assessment of 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

Chromatographic methods are fundamental for isolating this compound from reaction mixtures and for accurately determining its purity. researchgate.net Given the compound's structure, which includes bulky aromatic groups and a polar piperazine (B1678402) core, specific techniques are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, high molecular weight compounds like this compound. researchgate.net A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which effectively retains the aromatic benzhydryl and chlorobenzyl moieties. mdpi.com

The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is generally employed. The aqueous phase is often acidified with formic acid or trifluoroacetic acid to protonate the amine groups of the piperazine ring, which improves peak shape and resolution. UV detection is highly effective, as the multiple aromatic rings in the molecule provide strong chromophores. The detection wavelength is typically set around 220-230 nm to maximize sensitivity. mdpi.comingentaconnect.com

Table 1: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the target compound from potential impurities, such as unreacted starting materials or by-products from the synthesis. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. dergipark.org.tr

Gas Chromatography (GC) for Volatile Intermediates

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high molecular weight and low volatility. However, GC is an invaluable tool for monitoring the purity of the more volatile starting materials and potential intermediates used in its synthesis.

For instance, a plausible synthesis route might involve precursors such as 1-aminopiperazine, benzhydryl chloride, and 4-chlorobenzaldehyde (B46862). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can effectively separate and quantify these lower molecular weight compounds. rsc.org A mid-polarity capillary column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase, is often suitable for separating these types of analytes. asianpubs.org

Table 2: Typical GC Conditions for Precursor Analysis

| Parameter | Condition |

| Column | DB-17 or equivalent (30 m x 0.32 mm, 0.5 µm film) |

| Carrier Gas | Helium, constant flow at 2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (e.g., 20:1) |

This approach ensures the quality of the raw materials, which is critical for achieving a high purity of the final product.

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the two phenyl rings of the benzhydryl group and the single 4-chlorophenyl ring would appear as complex multiplets in the range of 7.1-7.5 ppm. asianpubs.org The unique methine proton of the benzhydryl group (-CHPh₂) would likely be a singlet around 4.2-4.5 ppm. The protons of the piperazine ring would appear as multiplets, likely in the 2.4-3.0 ppm range, while the methylene (B1212753) protons of the chlorobenzyl group (-CH₂-Ar) would be a singlet around 3.5 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The aromatic carbons would resonate in the 125-145 ppm region. rsc.org The benzhydryl methine carbon would be expected around 75-80 ppm. The piperazine ring carbons typically appear in the 45-55 ppm range, and the chlorobenzyl methylene carbon would be found around 60 ppm. lew.ronih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to make definitive assignments. COSY helps establish proton-proton coupling relationships within the aromatic rings and the piperazine system, while HSQC correlates each proton signal with its directly attached carbon atom. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzhydryl Aromatic C-H | 7.20-7.40 (m, 10H) | 127.0 - 129.0, 142.0 (ipso) |

| Benzhydryl Methine C-H | ~4.3 (s, 1H) | ~76.0 |

| Piperazine N-CH₂ | 2.5-2.9 (m, 8H) | ~48.0, ~53.0 |

| Chlorobenzyl Methylene CH₂ | ~3.5 (s, 2H) | ~60.5 |

| Chlorobenzyl Aromatic C-H | 7.25-7.35 (m, 4H) | 128.8, 130.5, 132.5 (C-Cl), 137.0 (ipso) |

Mass Spectrometry (MS) Techniques (HRMS, fragmentation pathways)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS can provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₂₄H₂₇ClN₃ for the protonated species).

Fragmentation Pathways: In tandem MS (MS/MS) experiments, the protonated molecule is fragmented to produce characteristic product ions. The most likely fragmentation pathways for this compound involve the cleavage of the C-N bonds attached to the bulky substituents. Key fragment ions would include:

The benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167, resulting from the cleavage of the bond between the piperazine ring and the benzhydryl group. nih.gov

A fragment corresponding to the loss of the chlorobenzyl group, and subsequent piperazine ring opening.

The tropylium (B1234903) ion at m/z 91, a common fragment from benzyl-containing compounds. xml-journal.net

Table 4: Expected HRMS and Key MS/MS Fragments

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 392.1945 | Protonated Parent Molecule (C₂₄H₂₇ClN₃) |

| [C₁₃H₁₁]⁺ | 167.0861 | Benzhydryl cation |

| [C₇H₆Cl]⁺ | 125.0158 | Chlorobenzyl cation |

| [C₄H₉N₂]⁺ | 85.0766 | Piperazine ring fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would include:

~3030-3060 cm⁻¹: Aromatic C-H stretching.

~2800-2950 cm⁻¹: Aliphatic C-H stretching from the piperazine and methylene groups. researchgate.net

~1590-1600 cm⁻¹ and ~1450-1490 cm⁻¹: Aromatic C=C ring stretching. asianpubs.org

~1100-1300 cm⁻¹: C-N stretching vibrations of the aliphatic amine. researchgate.net

~1015 cm⁻¹ and ~1090 cm⁻¹: Characteristic bands for a para-substituted benzene (B151609) ring.

~700-850 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending. theaic.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by the electronic transitions within the aromatic chromophores. The presence of two phenyl rings and a chlorophenyl ring would result in strong absorption bands in the UV region. Typically, substituted benzene rings show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. researchgate.net The spectrum of this compound would likely exhibit a strong maximum absorption (λₘₐₓ) near 220 nm with a shoulder or a distinct, weaker band around 265 nm. rsc.org

Quantitative Analysis of this compound in Complex Research Matrices

The accurate quantification of this compound in complex biological matrices is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles in research settings. Given the typically low concentrations of analytes in such samples and the potential for interference from endogenous components, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical studies due to its superior specificity, sensitivity, and speed. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal technique for the quantitative analysis of this compound in biological fluids such as plasma and urine. researchgate.net The method involves chromatographic separation of the target analyte from matrix components, followed by ionization and mass analysis.

The chromatographic separation is typically achieved using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile or methanol). This allows for the efficient separation of the analyte from endogenous substances.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) in the positive ion mode. The protonated molecule of this compound is then subjected to tandem mass spectrometry. In the MS/MS experiment, the precursor ion is isolated and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity for quantification. nih.gov

Method validation is a critical aspect of quantitative bioanalysis and is performed to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and matrix effect. ewha.ac.kr

Below is an interactive data table summarizing typical LC-MS/MS parameters for the analysis of this compound in a research setting.

| Parameter | Condition |

| Chromatographic System | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometric System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Energy (eV) | Optimized for specific transition |

| Dwell Time (ms) | 100 |

| Validation Parameters | |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.1 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% |

Sample Preparation Strategies for Research Matrix Analysis

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection by the analytical instrument. nih.gov The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired sensitivity of the assay. For the analysis of this compound in matrices like plasma and urine, several strategies can be employed.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample, which causes the proteins to precipitate. thermofisher.com After centrifugation, the supernatant containing the analyte is collected and can be directly injected into the LC-MS/MS system or further processed. While fast and straightforward, PPT may not provide the cleanest extracts, and significant matrix effects can sometimes be observed.

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The pH of the aqueous phase can be adjusted to ensure the analyte is in its non-ionized form, thereby maximizing its partitioning into the organic phase. This method generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can provide very clean extracts and high analyte recovery. mdpi.com It involves passing the sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) depends on the properties of the analyte. SPE is often considered the preferred method for achieving the lowest limits of quantification. qascf.com

The following interactive data table compares the advantages and disadvantages of these common sample preparation techniques for the analysis of this compound.

| Technique | Advantages | Disadvantages | Typical Recovery (%) |

| Protein Precipitation (PPT) | Fast, simple, low cost | High matrix effects, less clean extract | 85 - 105 |

| Liquid-Liquid Extraction (LLE) | Good clean-up, moderate cost | More time-consuming, requires solvent optimization | 90 - 110 |

| Solid-Phase Extraction (SPE) | Excellent clean-up, high recovery, high concentration factor | Higher cost, more complex method development | > 95 |

Future Research Trajectories and Broader Academic Implications of 4 Benzhydryl N 4 Chlorobenzyl Piperazin 1 Amine Studies

Exploration of Undiscovered Biological Targets for 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

While the broader class of benzhydrylpiperazine derivatives has been investigated for various therapeutic applications, including anticancer activity, the specific biological targets of this compound remain largely uncharacterized. nih.govmdpi.com Future research should prioritize the identification of its molecular binding partners to elucidate its mechanism of action.

Potential areas for target exploration include:

Oncological Targets: Given that structurally related compounds exhibit cytotoxicity against various cancer cell lines, future studies could investigate this compound's interaction with targets known to be involved in cancer progression, such as specific kinases, histone deacetylases (HDACs), or proteins involved in apoptosis. nih.govresearchgate.netnih.gov

Central Nervous System (CNS) Receptors: The piperazine (B1678402) scaffold is a well-known pharmacophore for CNS-active agents. Investigations into the binding affinity of the compound for various G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, or ion channels could reveal novel neurological activities.

Antimicrobial Targets: N-substituted benzhydrylpiperazine derivatives have demonstrated antimicrobial properties. mdpi.com Screening this compound against a panel of bacterial and fungal pathogens could identify novel targets for anti-infective therapies.

Integration of this compound Research with Systems Biology Approaches

A systems biology approach can provide a holistic understanding of the compound's effects on cellular networks. By integrating high-throughput "omics" data, researchers can move beyond a single-target perspective to map the broader biological pathways modulated by the compound.

Future research could employ:

Transcriptomics (RNA-seq): To analyze changes in gene expression in cells treated with the compound, revealing upregulated or downregulated pathways.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help pinpoint the cellular machinery directly or indirectly affected.

Metabolomics: To study alterations in the cellular metabolome, providing insights into the compound's impact on metabolic pathways.

These approaches could uncover unexpected mechanisms of action and identify biomarkers for the compound's activity, accelerating its development as a research tool or therapeutic lead.

Development of Chemical Probes Based on this compound

To facilitate the identification of biological targets and the study of its mechanism of action, the core structure of this compound can be derivatized to create chemical probes. These probes are essential tools for target deconvolution and validation.

Strategies for probe development include:

Affinity-based Probes: Introduction of a reactive group for covalent labeling or a tag (like biotin) for pull-down experiments to isolate binding partners from cell lysates.

Fluorescent Probes: Attachment of a fluorophore to visualize the compound's subcellular localization and track its interactions in living cells using advanced microscopy techniques.

Photoaffinity Probes: Incorporation of a photo-activatable group that, upon UV irradiation, forms a covalent bond with the target protein, enabling unambiguous target identification.

The development of such probes would be a significant contribution, enabling more precise biological investigations.

Contribution of this compound Research to General Medicinal Chemistry Principles

The study of this compound and its analogues can provide valuable insights into fundamental medicinal chemistry principles, particularly structure-activity relationships (SAR). The piperazine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net

Systematic modification of the compound's three main components—the benzhydryl group, the 4-chlorobenzyl group, and the piperazine linker—and subsequent evaluation of biological activity can help delineate the key pharmacophoric features. Research on related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has already shown how substitutions on the benzoyl ring can modulate cytotoxic activity against cancer cell lines. nih.gov

| Compound Series | Structural Modification | Observed Impact on Activity | Medicinal Chemistry Principle Illustrated |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives nih.gov | Varying substituents (e.g., -Cl, -F, -OCH3, -NO2) on the benzoyl ring | Substituent identity and position significantly alter cytotoxicity against liver, breast, and colon cancer cell lines. | Importance of electronic and steric effects in ligand-receptor interactions. |

| Benzhydrylpiperazine Carboxamide Derivatives tandfonline.com | Modification of the amide substituent | Changes in the N-alkyl or N-aryl group of the carboxamide moiety affect cytotoxic potency. | Role of lipophilicity and hydrogen bonding potential in determining biological activity. |

| Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids nih.gov | Hybridization of benzhydrylpiperazine with amino acids and nitrobenzenesulfonamide | Creation of hybrid molecules with potent antituberculosis activity and controlled lipophilicity. | Application of molecular hybridization to combine pharmacophores for enhanced or novel activity. |

This table presents data from related compound series to illustrate principles that could be explored with this compound.

Unexplored Stereochemical and Conformational Aspects of this compound Activity

The stereochemistry and conformational dynamics of this compound are critical, yet unexplored, aspects that likely govern its biological activity. The compound possesses a chiral center at the benzhydryl carbon, meaning it can exist as a pair of enantiomers.

Future research should focus on:

Chiral Separation and Evaluation: Separating the racemic mixture into individual enantiomers and evaluating their biological activity independently. It is common for enantiomers to exhibit different potencies and even different pharmacological profiles.

| Structural Feature | Potential Aspect for Investigation | Proposed Research Technique | Potential Implication |

|---|---|---|---|

| Benzhydryl Methine Carbon | Chirality (R vs. S enantiomers) | Chiral chromatography, X-ray crystallography of co-crystals | Differential binding affinity and biological activity between stereoisomers. |

| Piperazine Ring | Chair conformation and ring inversion dynamics | Temperature-dependent 1H NMR spectroscopy | Determination of the energetic barrier for ring flipping and the predominant conformation in solution. nih.gov |

| N-N Bond and Substituents | Rotational barriers and substituent orientation (axial/equatorial) | NMR spectroscopy (NOESY), computational modeling | Understanding the preferred three-dimensional shape of the molecule, which is crucial for receptor binding. |

Challenges and Opportunities in the Academic Investigation of this compound

The academic pursuit of this compound presents both challenges and significant opportunities.

Challenges:

Stereoselective Synthesis: Developing synthetic routes that can selectively produce a single enantiomer of the compound can be complex and costly.

Lack of Existing Research: The scarcity of literature specifically on this molecule means that initial investigations will be exploratory, without established protocols or known biological targets to guide the research.

Potential for Off-Target Effects: The piperazine scaffold is known for its promiscuity, which could lead to binding at multiple unintended targets, complicating the interpretation of biological data.

Opportunities:

Novel Therapeutic Potential: The compound's unique structure offers the possibility of discovering novel mechanisms of action and developing first-in-class therapeutic agents, particularly in oncology. evitachem.com

Tool Compound Development: Its scaffold is ideal for derivatization into highly valuable chemical probes to explore complex biological systems.

Fundamental Chemical Insight: Detailed study of its SAR, stereochemistry, and conformational behavior can contribute to a deeper, fundamental understanding of molecular recognition and drug design principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.